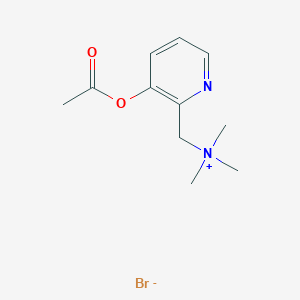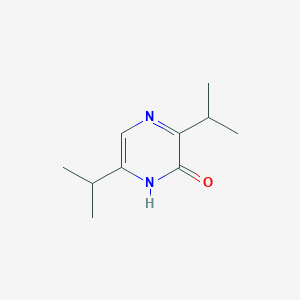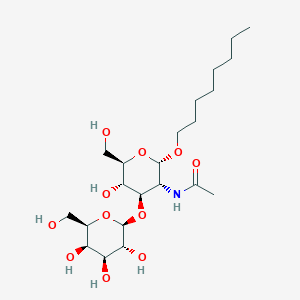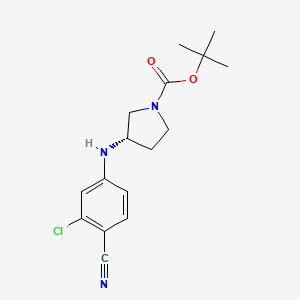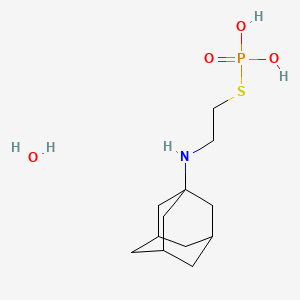
Trilithium monocarbide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trilithium monocarbide is a chemical compound with the formula CLi₃ It is a carbide, a class of compounds composed of carbon and a less electronegative element
Métodos De Preparación
The synthesis of trilithium monocarbide can be achieved through several methods:
Synthesis from Simple Substances: This involves the direct combination of lithium and carbon at high temperatures. The reaction typically occurs in an inert atmosphere to prevent oxidation.
Metallothermal Reduction: This method involves the reduction of lithium compounds with a more reactive metal in the presence of carbon.
Carbothermal Reduction: In this method, lithium oxide is reduced with carbon at high temperatures to form this compound.
Plasma-Chemical Synthesis: This involves the deposition of lithium and carbon in a plasma state to form the compound.
Análisis De Reacciones Químicas
Trilithium monocarbide undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, this compound can oxidize to form lithium oxide and carbon dioxide.
Reduction: It can be reduced further in the presence of strong reducing agents.
Substitution: this compound can undergo substitution reactions where lithium atoms are replaced by other metals or elements.
Hydrolysis: In the presence of water, it can hydrolyze to form lithium hydroxide and methane.
Aplicaciones Científicas De Investigación
Trilithium monocarbide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its reactivity.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in drug delivery mechanisms.
Mecanismo De Acción
The mechanism by which trilithium monocarbide exerts its effects involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to changes in cellular function. Its reactivity allows it to participate in various chemical pathways, making it a versatile compound in both chemical and biological contexts .
Comparación Con Compuestos Similares
Trilithium monocarbide can be compared with other carbides such as:
Titanium Carbide (TiC): Known for its hardness and use in cutting tools.
Vanadium Carbide (VC): Used as an inhibitor in the growth of tungsten carbide grains.
Zirconium Carbide (ZrC): Notable for its high melting point and use in high-temperature applications.
This compound is unique due to its specific combination of lithium and carbon, which imparts distinct properties not found in other carbides.
Propiedades
Número CAS |
70378-93-7 |
|---|---|
Fórmula molecular |
CH3Li3+2 |
Peso molecular |
35.9 g/mol |
Nombre IUPAC |
trilithium;carbanide |
InChI |
InChI=1S/CH3.3Li/h1H3;;;/q-1;3*+1 |
Clave InChI |
YYSUAFGVLUEJDX-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[Li+].[Li+].[CH3-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine](/img/structure/B13780330.png)
![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)
![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)

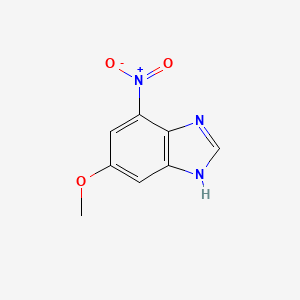
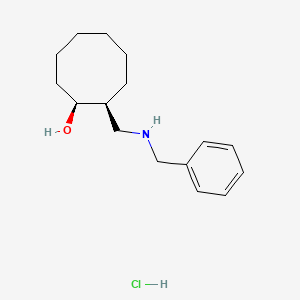
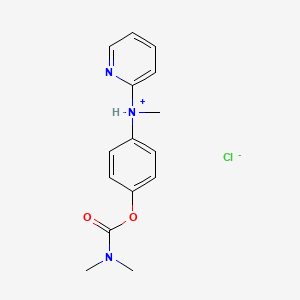
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)
